4-Phenoxybenzoic acid CAS number 2215-77-2 properties
4-Phenoxybenzoic acid CAS number 2215-77-2 properties
An In-depth Technical Guide to 4-Phenoxybenzoic Acid (CAS 2215-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzoic acid, with the CAS registry number 2215-77-2, is an aromatic carboxylic acid characterized by a phenoxy group attached to a benzoic acid moiety. This compound serves as a crucial intermediate and building block in a variety of chemical syntheses, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its structural features, combining an ether linkage with a carboxylic acid group, impart a unique combination of properties that make it a versatile reagent in organic synthesis and a key component in the development of novel molecules.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, applications, and safety information for 4-Phenoxybenzoic acid.
Physicochemical Properties
4-Phenoxybenzoic acid is a white to off-white or pale-yellow crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows solubility in hot methanol, albeit with very faint turbidity.[1][4]
Core Properties
| Property | Value | Source(s) |
| CAS Number | 2215-77-2 | [1][2][4][5] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2][3][5][6] |
| Molecular Weight | 214.22 g/mol | [2][3][5] |
| Appearance | White to slightly yellow crystalline powder | [1][4] |
| Melting Point | 163-165 °C | [4][5][7] |
| Boiling Point | 364.2 °C (estimate) | [2] |
| Density | 1.241 g/cm³ (estimate) | [2] |
| pKa | 4.57 (at 25 °C) | [1][4] |
| Solubility | Very faint turbidity in hot methanol; sparingly soluble in water | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Phenoxybenzoic acid. Available data includes:
Synthesis and Experimental Protocols
4-Phenoxybenzoic acid is typically synthesized through nucleophilic aromatic substitution or oxidation reactions.
Synthesis from Phenol (B47542) and p-Chlorobenzoic Acid
One common method involves the reaction of phenol with p-chlorobenzoic acid in the presence of a base.[1]
Experimental Protocol:
Step 1: Preparation of Sodium Phenate
-
In a 250 ml flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.
-
Heat the mixture to 60 °C and maintain the reaction for 2 hours to form sodium phenate.[8]
Step 2: Nucleophilic Aromatic Substitution
-
In a separate 1000 ml four-necked flask equipped with a reflux water separation device, add 530 g of tetrahydronaphthalene and 158.7 g of p-chlorobenzoic acid.
-
Heat the mixture to approximately 150 °C.
-
Slowly add the sodium phenate solution dropwise over about 8 hours. Water will be distilled off during the addition.
-
After the addition is complete, maintain the reaction for an additional 2 hours.[8]
Step 3: Work-up and Purification
-
Cool the reaction mixture to 30 °C.
-
Add the resulting solid to a 1000 ml flask and stir with 500 ml of water.
-
Filter the mixture.
-
Resuspend the solid in 300 ml of water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude 4-phenoxybenzoic acid.
-
Filter the crude product.
-
Recrystallize the crude product from 95% ethanol (B145695). Add the crude solid to 600 g of 95% ethanol and heat to reflux until dissolved.
-
Cool the solution slowly to 10 °C with stirring to precipitate the purified product.
-
Filter and dry the final product.[8]
Synthesis via Oxidation of 4-Phenoxyacetophenone
Another synthetic route involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite (B82951) as the oxidant, catalyzed by polyethylene (B3416737) glycol (PEG)-400.[8]
Synthesis via Friedel-Crafts Acylation and Halogenation
A multi-step process involving a Friedel-Crafts acylation followed by a halogenation reaction can also be employed.[9]
Experimental Workflow:
Caption: Synthesis workflow for 4-Phenoxybenzoic acid via acylation and halogenation.
Applications in Research and Drug Development
4-Phenoxybenzoic acid is a valuable compound with diverse applications:
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals.[3][8] Notably, it is used in the production of Sitafloxacin, a fluoroquinolone antibiotic.[4][10] It also serves as a building block for anti-inflammatory and analgesic drugs.[1][3]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[1][3]
-
Cosmetics: It is used as a UV filter in cosmetic products to protect the skin from harmful UV radiation.[1]
-
Materials Science: 4-Phenoxybenzoic acid is employed in the synthesis of liquid crystals for display technologies and in the development of polymers with enhanced thermal and mechanical properties.[5]
-
Biochemical Research: It is used in studies related to enzyme inhibition.[3] For instance, it has been shown to block the DNA binding of the human papillomavirus (HPV) E2 protein.[4][10]
Logical Relationship in Drug Intermediate Synthesis
Caption: Role of 4-Phenoxybenzoic acid as a key intermediate in pharmaceuticals.
Safety and Handling
4-Phenoxybenzoic acid is classified as an irritant and requires careful handling.
Hazard Identification
-
GHS Classification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[1]
Storage and Handling
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1] It should be sealed in a dry, room temperature environment.[1][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and a dust mask (type N95 or equivalent).
Toxicity
Information on the toxicity of 4-Phenoxybenzoic acid is limited. However, based on its structure, it is generally considered to have low acute toxicity.[1] Prolonged or repeated exposure may cause mild irritation to the eyes, skin, and respiratory tract.[1] There is no conclusive evidence linking it to carcinogenic effects.[1]
Conclusion
4-Phenoxybenzoic acid (CAS 2215-77-2) is a well-characterized compound with significant utility in both academic research and industrial applications. Its straightforward synthesis and versatile reactivity make it an important precursor for a range of valuable products, particularly in the pharmaceutical and materials science fields. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant properties. This guide provides a foundational understanding for professionals working with or considering the use of 4-Phenoxybenzoic acid in their research and development endeavors.
References
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